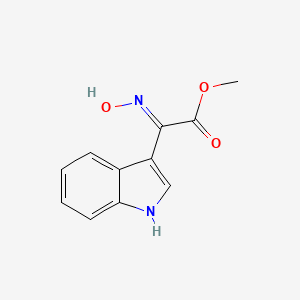

Hydroxyimino-(1H-indole-3-yl)-acetic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

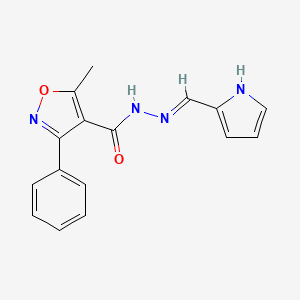

Hydroxyimino-(1H-indole-3-yl)-acetic acid methyl ester is a chemical compound with the molecular formula C11H10N2O3 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of Hydroxyimino-(1H-indole-3-yl)-acetic acid methyl ester is represented by the InChI string: InChI=1S/C11H10N2O3/c1-16-11(14)10(13-15)8-6-12-9-5-3-2-4-7(8)9/h2-6,12,15H,1H3/b13-10+ . The compound has a molecular weight of 218.21 g/mol .Physical And Chemical Properties Analysis

Hydroxyimino-(1H-indole-3-yl)-acetic acid methyl ester has a molecular weight of 218.21 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 3 . Other physical and chemical properties such as density, boiling point, flashing point, vapor pressure, and refractive index are also available .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Indole derivatives, including Hydroxyimino-(1H-indole-3-yl)-acetic acid methyl ester, have been found to exhibit significant antimicrobial activity . In a study, new sulfonamide-based indole derivatives were synthesized and screened for anti-microbial activity against various bacteria. The compound showed activity against Staphylococcus aureus, and among all gram-negative bacteria against Klebsiella pneumonia .

Antioxidant Properties

Indole derivatives have been synthesized and evaluated for their antioxidant activity . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives. The antioxidant activity result reveals that most of the compounds were exhibiting considerable activity .

Anti-inflammatory Activity

Indole and its derivatives are identified as a non-basic nitrogenous pharmacophore exhibiting a broad range of useful biological activities such as anti-inflammatory .

Anti-cancer Activity

Indole derivatives have been found to exhibit anti-cancer properties . They are important types of molecules and natural products and play a main role in cell biology .

Antiviral Activity

Indole derivatives have been found to exhibit antiviral properties . The application of indole derivatives as biologically active compounds for the treatment of different types of disorders in the human body has attracted increasing attention in recent years .

Anti-diabetic Activity

Indole derivatives have been found to exhibit anti-diabetic properties . They are identified as a non-basic nitrogenous pharmacophore exhibiting a broad range of useful biological activities .

Anti-tuberculosis Activity

Indole derivatives have been found to exhibit anti-tuberculosis properties . They are identified as a non-basic nitrogenous pharmacophore exhibiting a broad range of useful biological activities .

Analgesic Activity

Indole derivatives have been found to exhibit analgesic properties . They are identified as a non-basic nitrogenous pharmacophore exhibiting a broad range of useful biological activities .

Eigenschaften

IUPAC Name |

methyl (2E)-2-hydroxyimino-2-(1H-indol-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(14)10(13-15)8-6-12-9-5-3-2-4-7(8)9/h2-6,12,15H,1H3/b13-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPFAXDSMSVVGQ-JLHYYAGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NO)C1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=N/O)/C1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxyimino-(1H-indole-3-yl)-acetic acid methyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B604656.png)

![2-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B604662.png)

![1-(1,3-benzothiazol-2-yl)-4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B604666.png)

![2-{1-[(4-methyl-1-piperazinyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B604667.png)

![2-[1-(2-ethoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604668.png)

![2-{[({1-[(4-Chlorophenyl)acetyl]-4-piperidinyl}methyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604669.png)

![2-[1-(2-phenoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604670.png)

![6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B604671.png)

![2-[(4-Bromoanilino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B604672.png)

![8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B604678.png)